REACTION_CXSMILES
|
[O:1]1[CH:7]2[CH:2]1[CH:3]1[CH2:8][CH:6]2[CH2:5][CH2:4]1.O.S(=O)(=O)(O)[OH:11]>CC(C)=O>[OH:11][CH:2]1[CH:7]([OH:1])[CH:6]2[CH2:8][CH:3]1[CH2:4][CH2:5]2
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
O1C2C3CCC(C21)C3
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a four-neck flask (200 ml) were fed
|
Type
|
CUSTOM
|
Details
|
After complete reaction
|
Type
|
EXTRACTION
|
Details
|
an object compound was extracted with each 40 ml of diethylether five times
|
Type
|
EXTRACTION
|
Details
|
the resultant extract
|
Type
|
WASH
|
Details
|
was washed with saturated salt solution (braine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with sodium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
OC1C2CCC(C1O)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |